molecular formula C11H22N2O2 B109960 (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 1238951-37-5

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B109960
CAS No.: 1238951-37-5
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-IUCAKERBSA-N
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Description

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances the compound’s stability and reactivity, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S,5S)-2,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester
  • (2S,5S)-1-Boc-2,5-dimethylpiperazine
  • (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647949
Record name tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238951-37-5
Record name tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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